molecular formula C15H20F2N2O2 B1440206 Tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate CAS No. 951626-88-3

Tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate

Cat. No.: B1440206
CAS No.: 951626-88-3
M. Wt: 298.33 g/mol
InChI Key: UREHQZPFXMCVNI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H20F2N2O2 It is a piperazine derivative that features a tert-butyl group and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate typically involves the reaction of 3,4-difluoroaniline with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

Tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine moiety may also contribute to the compound’s binding affinity and selectivity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-fluorophenyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved biological activity .

Properties

IUPAC Name

tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)11-4-5-12(16)13(17)10-11/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREHQZPFXMCVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801170757
Record name 1,1-Dimethylethyl 4-(3,4-difluorophenyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951626-88-3
Record name 1,1-Dimethylethyl 4-(3,4-difluorophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951626-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(3,4-difluorophenyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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